molecular formula C9H14O B1337871 6,6-Dimethylhept-1-en-4-yn-3-ol CAS No. 78629-20-6

6,6-Dimethylhept-1-en-4-yn-3-ol

Cat. No. B1337871
CAS RN: 78629-20-6
M. Wt: 138.21 g/mol
InChI Key: MOWPBNFGGOHZRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of organic compounds with complex structures often involves multi-step reactions and the use of catalysts. For instance, the synthesis of 3,5-Dimethylheptane-2,4,6-trione and its homologues is achieved through methylation of heptane-2,4,6-trione via alkali metal enolates or an enamine intermediate . Similarly, the Au(I)-catalyzed cycloisomerization reaction of amide- or ester-tethered 1,6-enynes to produce bicyclo[3.2.0]hept-6-en-2-ones is another example of a complex synthesis process involving cationic triphenylphosphinegold(I) as a catalyst . These studies demonstrate the intricacies involved in the synthesis of compounds with multiple functional groups and the importance of catalysts in facilitating these reactions.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial in determining their reactivity and properties. Computational methods such as density functional theory (DFT) are often employed to predict the most probable reaction pathways and to understand the influence of different substituents on reactivity . The molecular geometry and electronic structure can be calculated using DFT, which provides insights into the behavior of molecules during chemical reactions .

Chemical Reactions Analysis

The reactivity of organic compounds is influenced by their molecular structure. For example, the cyclopropene generated from Bicyclo[4.1.0]hept-1,6-ene can undergo dimerization and further reactions to form various products, including carbonyl compounds upon oxidation . The presence of different functional groups and the molecular framework can lead to a variety of chemical reactions, demonstrating the complexity of organic synthesis and the potential for creating diverse molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds are determined by their molecular structure and functional groups. These properties include solubility, vapor pressure, and reactivity, which are essential for understanding the behavior of compounds in different environments. For instance, the synthesis of a specific nonylphenol isomer and the determination of its log K(ow) value, water solubility, vapor pressure, and Henry's Law constant are crucial for predicting its environmental behavior . These properties are also important for the practical application of organic compounds in various fields, including pharmaceuticals and materials science.

Scientific Research Applications

  • Chemical Transformations and Kinetics : 6-hydroxy-2,6-dimethylhept-2-en-4-one (a derivative of 6,6-Dimethylhept-1-en-4-yn-3-ol) undergoes transformations like hydration, cyclisation, and dehydration in acidic media. These reactions have been studied using techniques like polarography, infrared, and nuclear magnetic resonance, providing valuable data for understanding the reaction mechanisms and thermodynamics involved (Cabani & Ceccanti, 1966).

  • Supramolecular Structures : The molecule shows significant molecular-electronic polarization, contributing to the formation of supramolecular structures through hydrogen bonds and aromatic π-π stackings. This has implications in understanding nucleic acid structures and their functions, shedding light on molecular packing in aminopyrimidine structures (Cheng et al., 2011).

  • Synthesis of Key Intermediates : A stereoselective synthesis method for (E)-1-halo-6,6-dimethyl-2-hepten-4-yne, a key intermediate for the antifungal agent terbinafine, has been described. This research offers insights into the synthesis of medically significant compounds (Chou et al., 2000).

  • Enzymatic Resolution : The kinetic resolution of racemic secondary aliphatic allylic alcohols, including 6,6-dimethylhept-2-en-4-ol, via lipase-catalyzed transesterification, has been studied. This provides a pathway for obtaining enantiomerically pure compounds, which are important in various chemical syntheses (Chojnacka et al., 2007).

  • Peroxyl Radical Scavenging Activity : An exploratory study focused on the radical scavenging activity of 2,6-dimethyl-5-hepten-2-ol (related to 6,6-Dimethylhept-1-en-4-yn-3-ol) and its heterocyclic analogues. The results show significant anti-peroxyl radical activity, which is crucial in understanding antioxidant properties in compounds (Stobiecka et al., 2016).

  • Synthesis of Pheromones : Research has been conducted on the synthesis of biologically active stereoisomers of mandibular gland alarm pheromone components, starting from compounds like 6,6-dimethylhept-1-en-4-yn-3-ol. This is important in the field of bioorganic chemistry and entomology (Martischonok et al., 1991).

Safety And Hazards

The safety information for 6,6-Dimethylhept-1-en-4-yn-3-ol includes a warning signal word and the hazard statements H315-H319 . The precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 .

properties

IUPAC Name

6,6-dimethylhept-1-en-4-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-5-8(10)6-7-9(2,3)4/h5,8,10H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWPBNFGGOHZRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450345
Record name 6,6-dimethylhept-1-en-4-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Dimethylhept-1-en-4-yn-3-ol

CAS RN

78629-20-6
Record name 6,6-Dimethyl-1-hepten-4-yn-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78629-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,6-Dimethylhept-1-en-4-yn-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078629206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,6-dimethylhept-1-en-4-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,6-dimethylhept-1-en-4-yn-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.006
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

At dry and inert atmosphere, magnesium (6.4 gr., 0.26 mole) was heated with a trace of iodine until brown vapors evolved (−60° C). It was cooled down to room temperature and toluene (300 ml) and tetrahydrofuran (30 ml) were added. The mixture was heated to 450-50° C. and a mixture of ethyl bromide (30 gr., 0.26 mole) and toluene (30 ml) was added dropwise. The mixture was stirred at 50° C. until all the magnesium had practically been consumed. The mixture was cooled and a mixture of t-butylacetylene (20 gr., 0.24 mole) mixed with toluene (20 ml) was added gradually. The mixture was stirred at 30°-40° C. for 4-6 hours. Progress of the reaction could be monitored by the evolution of ethane. The reaction mixture was cooled to 0° C.-5° C. and a mixture of acrolein (stabilized by hydroquinone) (14 gr., 0.25 mole) diluted with toluene (20 ml) was added gradually during 1 hour. The mixture was heated to room temperature and stirred for 4 hours. The reaction mixture was quenched with ammonium chloride solution. The phases were separated. The organic phase was extracted with toluene (3×50 ml). The combined organic phases were washed with water to neutrality. The solution was dried and the solvent stripped. The crude product was obtained (20.2 gr., 65% yield). The crude product was distilled (boiling point 68° C.-69.5° C. at 12 mbar) to give pure 6,6-dimethylhept-1-en-4-yn-3-ol (16.1 gr., 48%).
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
acrolein
Quantity
14 g
Type
reactant
Reaction Step Seven
Quantity
20 mL
Type
solvent
Reaction Step Eight
Quantity
20 mL
Type
solvent
Reaction Step Nine

Synthesis routes and methods II

Procedure details

Reacting t-butylacetylene at −20° C. with butyllithium, cooling the reaction mixture to −75° C. and reacting it with acrolein to give 6,6-dimethylhept-1-en-4-yn-3-ol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Butyllithium 1.6 M solution in hexane (106.2 ml, 0.17 mole) was added dropwise during 70 minutes to a mixture of t-butylacetylene (13.3 gr., 0.162 mole) and tetrahydrofuran (133.1 ml) at 0° C. A solution of freshly distilled acrolein (10 gr., 0.17 mole) in tetrahydrofuran (26.6 ml) was added to the reaction mixture at 0° C. during 45 minutes. The reaction mixture was stirred at 0° C. for 40 minutes. It was further stirred for 18 hours at room temperature. Saturated ammonium chloride solution (45 ml) was added. The reaction mixture was brought to pH 6 using 10% sulfuric acid (about 85 ml). Tetrahydrofuran was evaporated under reduced pressure. The residue was extracted by dichloromethane. The organic phase was washed with water and dried. The dichloromehane was removed to give the crude product (20.1 gr., 90% yield). Pure 6,6-dimethylhept-1-en-4-yn-3-ol was obtained by distillation. Boiling point was 83° C. at 24 mbar. 13.5 gr. were obtained (60.6% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
106.2 mL
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
133.1 mL
Type
solvent
Reaction Step One
Name
acrolein
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
26.6 mL
Type
solvent
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three
Quantity
85 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Under a blanket of dry nitrogen, at 0° C., metallic lithium (0.667 gr., 0.096 mole) was added to a mixture of t-butylacetylene (9.94 gr., 0.121 mole) and tetrahydrofuran (75 ml). The mixture was heated to 40° C. for 5 hours and kept at room temperature for 24 hours. The lithium was almost completely consumed. A second amount of t-butylacetylene (9.94 gr., 0.121 mole) was added and the reaction mixture was stirred for 21 hours. The mixture was cooled to 0° C. and a solution of freshly distilled acrolein (6.634 gr., 0.118 mole) in tetrahydrofuran (10 ml) was added gradually during 30 minutes. The mixture was stirred at 0° C. for 30 minutes and then at room temperature for 3 hours. Isopropanol (6 ml) was added to quench the remaining lithium. The mixture was quenched using saturated ammonium chloride aqueous solution (30 ml) at 0° C. The pH was brought to 6 by 10% sulfuric acid (ca. 45 ml). The tetrahydrofuran and excess t-butylacetylene were evaporated and the mixture was extracted 3 times by dichloromethane (70 ml each time). The organic phase was washed with water (2×20 ml), dried and the solvent evaporated to give 10.2 gr. of an almost pure 6,6-dimethylhept-1-en-4-yn-3-ol (73.9% yield).
Quantity
0.667 g
Type
reactant
Reaction Step One
Quantity
9.94 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
9.94 g
Type
reactant
Reaction Step Two
Name
acrolein
Quantity
6.634 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
6 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,6-Dimethylhept-1-en-4-yn-3-ol
Reactant of Route 2
Reactant of Route 2
6,6-Dimethylhept-1-en-4-yn-3-ol
Reactant of Route 3
Reactant of Route 3
6,6-Dimethylhept-1-en-4-yn-3-ol
Reactant of Route 4
6,6-Dimethylhept-1-en-4-yn-3-ol
Reactant of Route 5
6,6-Dimethylhept-1-en-4-yn-3-ol
Reactant of Route 6
Reactant of Route 6
6,6-Dimethylhept-1-en-4-yn-3-ol

Citations

For This Compound
1
Citations
T Hergert, B Mátravölgyi, R Örkényi, J Éles… - Journal of Flow …, 2021 - Springer
A three-step batch-flow hybrid process has been developed for an expeditious synthesis of the enynol key intermediate of antifungal terbinafine. This procedure involves consecutive …
Number of citations: 1 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.